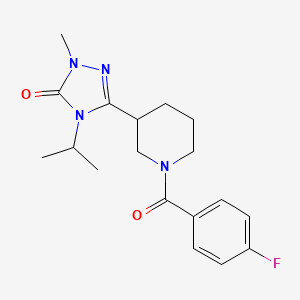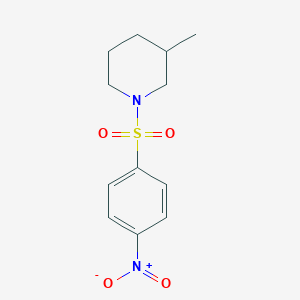![molecular formula C24H24INO B11112662 3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11112662.png)
3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Propanone Backbone: Starting with a suitable ketone, such as acetophenone, and performing a Friedel-Crafts acylation to introduce the propanone group.
Substitution Reactions: Introducing the ethylanilino, iodophenyl, and methylphenyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the propanone group.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: May be used in the development of probes for biological imaging or assays.
Medicine
Industry
Materials Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone
- 3-(4-Ethylanilino)-3-(4-chlorophenyl)-1-(4-methylphenyl)-1-propanone
Uniqueness
The uniqueness of 3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone lies in its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H24INO |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C24H24INO/c1-3-18-6-14-22(15-7-18)26-23(19-10-12-21(25)13-11-19)16-24(27)20-8-4-17(2)5-9-20/h4-15,23,26H,3,16H2,1-2H3 |
InChI Key |
WBFYOROZVNXHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112580.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-](/img/structure/B11112581.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)


![4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11112606.png)
![Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11112613.png)
![{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11112617.png)
![N'-[2-(adamantan-1-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11112630.png)
![N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11112636.png)
![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11112642.png)
![piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11112649.png)
![2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11112666.png)
![4-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11112674.png)
